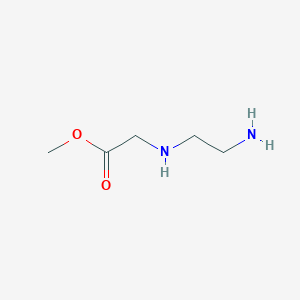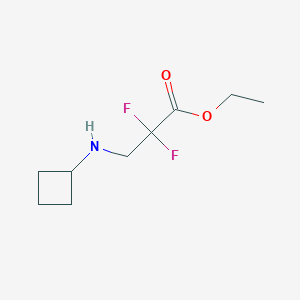![molecular formula C15H20O3 B8657050 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid
Vue d'ensemble
Description
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is an organic compound that features a phenylacetic acid core with a cyclohexylmethyloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid typically involves the reaction of phenylacetic acid with cyclohexylmethanol under acidic conditions to form the ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of cyclohexylmethyloxy-benzaldehyde or cyclohexylmethyloxy-benzoic acid.
Reduction: Formation of cyclohexylmethyloxy-phenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(cyclohexylmethoxy)phenyl]acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: A simpler analog without the cyclohexylmethyloxy substituent.
Cyclohexylacetic acid: Lacks the phenyl ring but contains the cyclohexyl group.
Benzylacetic acid: Contains a benzyl group instead of the cyclohexylmethyloxy group.
Uniqueness
2-[3-(cyclohexylmethoxy)phenyl]acetic Acid is unique due to the presence of both the phenylacetic acid core and the cyclohexylmethyloxy substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2-[3-(cyclohexylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h4,7-9,12H,1-3,5-6,10-11H2,(H,16,17) |
Clé InChI |
QVJOWXCKCYIWRK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC2=CC=CC(=C2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B8656991.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester, (1R,2S,3R,4S)-rel-](/img/structure/B8657032.png)
![7-Chlorosulfonylimidazo[5,1-b]thiazole](/img/structure/B8657036.png)





